Salicylic acid derivative 1
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Overview
Description
Salicylic acid derivative 1 is a compound derived from salicylic acid, a well-known plant phenolic derivative. Salicylic acid itself is a product of the shikimic acid and phenylpropanoid metabolism in plants. It has been used for centuries in various medicinal applications, most notably as a precursor to aspirin. This compound retains many of the beneficial properties of salicylic acid, including its anti-inflammatory and analgesic effects, but may also possess unique characteristics that make it valuable in specific scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylic acid derivative 1 can be synthesized through several methods. One common approach involves the esterification of salicylic acid with an appropriate alcohol in the presence of an acid catalyst. For example, the reaction of salicylic acid with methanol in the presence of sulfuric acid can yield methyl salicylate, a common derivative . Another method involves the reaction of salicylic acid with acetic anhydride in the presence of phosphoric acid to produce acetylsalicylic acid .
Industrial Production Methods: Industrial production of salicylic acid derivatives often involves large-scale esterification or acetylation reactions. These processes are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: Salicylic acid derivative 1 can undergo various chemical reactions, including:
Oxidation: Salicylic acid derivatives can be oxidized to form dihydroxybenzoic acids, such as gentisic acid.
Reduction: Reduction reactions can convert salicylic acid derivatives into their corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Dihydroxybenzoic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated salicylic acid derivatives.
Scientific Research Applications
Salicylic acid derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Employed in the production of dyes, fragrances, and preservatives.
Mechanism of Action
The mechanism of action of salicylic acid derivative 1 involves its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins. This leads to its anti-inflammatory and analgesic effects. Additionally, salicylic acid derivatives can modulate various signaling pathways in plants, enhancing their resistance to biotic and abiotic stresses .
Comparison with Similar Compounds
Salicylic acid derivative 1 can be compared with other similar compounds, such as:
Acetylsalicylic Acid (Aspirin): Known for its analgesic and anti-inflammatory properties, but with a different safety profile and mechanism of action.
Methyl Salicylate: Used as a flavoring agent and in topical analgesics, but with a distinct aroma and application.
Mesalazine: Used in the treatment of inflammatory bowel diseases, with a different therapeutic target.
Uniqueness: this compound is unique in its specific combination of chemical properties and biological activities, making it valuable for targeted applications in medicine, agriculture, and industry .
Properties
Molecular Formula |
C37H37F3N2O6S |
---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[(4-methylphenyl)sulfonyl-[[2-(trifluoromethyl)phenyl]methyl]amino]acetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C37H37F3N2O6S/c1-25-11-18-31(19-12-25)49(47,48)41(23-29-9-5-6-10-33(29)37(38,39)40)24-35(44)42(30-17-20-32(36(45)46)34(43)21-30)22-26-13-15-28(16-14-26)27-7-3-2-4-8-27/h5-6,9-21,27,43H,2-4,7-8,22-24H2,1H3,(H,45,46) |
InChI Key |
GFASCHAWPQEYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2C(F)(F)F)CC(=O)N(CC3=CC=C(C=C3)C4CCCCC4)C5=CC(=C(C=C5)C(=O)O)O |
Origin of Product |
United States |
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